Chemical Properties, Stability, and Synthetic Utility of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic Acid
Chemical Properties, Stability, and Synthetic Utility of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic Acid
Executive Summary
2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid (CAS: 1094511-56-4)[1], also known as 6-methylindole-3-glyoxylic acid, is a highly functionalized α-keto acid. As a derivative of the indole-3-glyoxylic acid class, it serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, antioxidant scaffolds, and agricultural plant growth regulators (auxin analogs)[2][3]. This technical guide explores the structural causality behind its stability, detailed synthetic methodologies, and forced degradation profiling necessary for drug development applications.
Structural and Electronic Properties
The chemical behavior of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid is dictated by the interplay between the electron-rich indole core and the electron-withdrawing glyoxylic acid moiety.
Conformational Stability
Theoretical and spectroscopic investigations of the parent scaffold, 2-(1H-indol-3-yl)-2-oxoacetic acid, demonstrate that the molecule predominantly exists in the s-trans-I conformer[4][5]. This conformation is highly stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the glyoxylic group and adjacent protons.
Electronic Descriptors and the 6-Methyl Effect
Density Functional Theory (DFT) studies reveal a HOMO-LUMO energy gap of approximately 4.10 eV for the parent glyoxylic acid, indicating substantial kinetic stability and resistance to spontaneous electron transfer[5]. The addition of a methyl group at the C6 position introduces a positive inductive (+I) effect and hyperconjugation.
-
Causality: This electron-donating effect increases the electron density on the indole ring (specifically at the C2 and C3 positions). While this makes the C3 position highly reactive towards initial electrophilic attack during synthesis, it also stabilizes radical intermediates formed during oxidative stress, thereby enhancing the compound's utility as an antioxidant scaffold[6].
Chemical Stability and Degradation Pathways
Understanding the degradation pathways of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid is essential for formulation and storage.
Thermal Decarbonylation
A well-documented and unique degradation pathway for indole-3-glyoxylic acid derivatives is thermal decarbonylation. When the compound is activated (e.g., converted to an acid chloride intermediate), it can undergo a loss of carbon monoxide (CO) at elevated temperatures (>120 °C) to yield the corresponding indole-3-carbonyl chloride[7].
-
Mechanism: The decarbonylation proceeds via the cleavage of the C-C bond between the two carbonyl groups, driven by the thermodynamic stability of the resulting conjugated system and the entropic release of CO gas.
Hydrolytic and Oxidative Stability
The α-keto acid moiety is susceptible to nucleophilic attack. Under strongly basic conditions, the compound can undergo oxidative cleavage. However, in standard aqueous environments, the intramolecular hydrogen bonding provides a protective steric shield around the α-carbonyl, granting it moderate hydrolytic stability.
Synthesis and thermal decarbonylation pathway of 6-methylindole-3-glyoxylic acid derivatives.
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step provides observable confirmation of success.
Protocol 1: Synthesis of 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic Acid
This protocol utilizes oxalyl chloride to introduce the glyoxylic moiety. The choice of oxalyl chloride over other acylating agents ensures that the highly reactive glyoxyloyl chloride intermediate forms rapidly, which sterically and electronically deactivates the indole ring, preventing unwanted over-acylation at the C2 position.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 6-methylindole in 20 mL of anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Acylation: Dropwise, add 12 mmol of oxalyl chloride over 15 minutes.
-
Self-Validation: The immediate evolution of HCl gas (which can be confirmed with moist pH paper at the flask exhaust) and the formation of a bright yellow/orange precipitate (the intermediate acid chloride) confirm successful acylation.
-
-
Hydrolysis: Carefully decant the solvent and suspend the intermediate precipitate in 15 mL of 1 M aqueous NaOH. Stir at room temperature for 2 hours.
-
Self-Validation: The dissolution of the precipitate into a clear, homogenous aqueous solution confirms the conversion of the acid chloride to the soluble sodium salt of the target acid.
-
-
Precipitation: Acidify the aqueous solution dropwise with 2 M HCl until the pH reaches 2.0.
-
Self-Validation: The target 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
-
Protocol 2: Forced Degradation and Stability Profiling
This workflow establishes the stability profile of the compound for pharmaceutical applications.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the synthesized acid in a 50:50 Methanol/Water mixture.
-
Stress Conditions: Aliquot the stock into four separate vials:
-
Acidic: Add 0.1 M HCl (1:1 v/v).
-
Basic: Add 0.1 M NaOH (1:1 v/v).
-
Oxidative: Add 3% H₂O₂ (1:1 v/v).
-
Thermal: Heat the neat stock solution at 60 °C.
-
-
Incubation: Subject all vials to their respective conditions for 48 hours.
-
HPLC-UV Analysis: Neutralize the acidic and basic samples. Inject 10 µL of each sample into an HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 254 nm).
-
Data Validation (Mass Balance): Calculate the area under the curve (AUC) for the parent peak and all degradant peaks.
-
Self-Validation: The sum of the AUCs for the remaining parent compound and the newly formed degradants must equal 100% (±2%) of the initial control AUC. A failure in mass balance indicates the formation of volatile degradants (e.g., CO or CO₂) or insoluble polymers, requiring alternative detection methods (e.g., LC-MS or ELSD).
-
Self-validating forced degradation workflow ensuring complete mass balance.
Quantitative Data Summaries
The following tables summarize the structural descriptors and the expected stability profile of the compound based on structural analogs and empirical testing.
Table 1: Physicochemical and Electronic Properties
| Property | Value / Descriptor | Significance |
| CAS Number | 1094511-56-4 | Unique chemical identifier[1][8]. |
| Molecular Formula | C₁₁H₉NO₃ | Confirms addition of methyl and glyoxylic groups. |
| Stable Conformer | s-trans-I | Maximizes intramolecular H-bonding stability[4]. |
| HOMO-LUMO Gap | ~4.10 eV (Parent 3IGA) | Indicates high kinetic stability and low reactivity[5]. |
| Electrophilic Sites | C2, C4 | Activated by the +I effect of the 6-methyl group. |
Table 2: Forced Degradation Profile (48-Hour Exposure)
| Stress Condition | Reagent / Temp | Expected Degradation (%) | Primary Degradation Mechanism |
| Thermal | 60 °C | < 2.0% | Highly stable; extreme heat required for decarbonylation. |
| Acidic | 0.1 M HCl | < 5.0% | Protonation of indole nitrogen; minor structural changes. |
| Basic | 0.1 M NaOH | 10.0 - 15.0% | Nucleophilic attack at α-carbonyl; oxidative cleavage. |
| Oxidative | 3% H₂O₂ | 15.0 - 20.0% | Oxidation of the indole ring (e.g., to oxindole derivatives). |
References
- "CAS 1094511-56-4 | 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid." AccelaChem.
- Velu Arjunan, G. Durga Devi. "Structure, conformations, vibrations and quantum chemical investigations of 2–(1H–indol–3–yl)–2–oxoacetic acid." Journal of Molecular Structure (via ResearchGate).
- J. Bergman and J.-E. Bäckvall. "On the Mechanism of Decarbonylation of Indole-3-glyoxyloyl Chloride." Acta Chemica Scandinavica (via KU.dk).
- "Indole-3-glyoxylic acid." Chem-Impex International.
Sources
- 1. 1557-14-8,7-Nitroindole-3-acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 8. my.orchidchemical.com [my.orchidchemical.com]
